molecular formula C12H16N2O4 B2359945 N-BOC-2-Methyl-4-nitroaniline CAS No. 1389313-39-6

N-BOC-2-Methyl-4-nitroaniline

Cat. No.: B2359945
CAS No.: 1389313-39-6
M. Wt: 252.27
InChI Key: ZFXOMQBRXHEGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BOC-2-Methyl-4-nitroaniline, also known as tert-butyl 2-methyl-4-nitrophenylcarbamate, is an organic compound with the molecular formula C12H16N2O4. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

N-BOC-2-Methyl-4-nitroaniline (also known as N-methyl-4-nitroaniline or MNA) primarily targets nitrocellulose (NC) . Nitrocellulose is a highly flammable polymer formed by nitrating cellulose via exposure to nitric acid or another powerful nitrating agent . It has been widely employed in various military and civilian applications, particularly in the field of propellants and explosives .

Mode of Action

The compound interacts with nitrocellulose through a process known as isothermal decomposition . The Arrhenius equation and model-fitting are used to calculate the thermal decomposition kinetic parameters of NC and MNA/NC composite . The addition of MNA significantly increases the thermal decomposition activation energy of NC, indicating that the thermal stability of NC is increased with MNA addition .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the thermal decomposition of nitrocellulose . The compound acts as a stabilizer, slowing down the inherently chemically unstable nitrate groups in the NC structure due to autocatalytic accelerated decomposition .

Result of Action

The primary result of this compound’s action is the increased thermal stability of nitrocellulose . This is evidenced by the significant increase in the thermal decomposition activation energy of NC when MNA is added . Furthermore, the addition of MNA significantly extends the storage life of NC .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . For instance, the storage life of NC and MNA/NC composite was estimated using the Berthelot equation, considering an ambient temperature of 298.15 K .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-2-Methyl-4-nitroaniline typically involves the nitration of 2-methyl aniline followed by the protection of the amino group with a tert-butoxycarbonyl group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting 2-methyl-4-nitroaniline is then reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-BOC-2-Methyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

Major Products Formed

    Reduction: 2-Methyl-4-nitroaniline is converted to 2-methyl-4-aminophenylcarbamate.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Deprotection: 2-Methyl-4-nitroaniline.

Scientific Research Applications

N-BOC-2-Methyl-4-nitroaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active compounds for research in drug discovery and development.

    Medicine: Utilized in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

N-BOC-2-Methyl-4-nitroaniline can be compared with other similar compounds, such as:

    N-BOC-4-nitroaniline: Similar structure but without the methyl group at the ortho position.

    N-BOC-2-nitroaniline: Similar structure but without the methyl group at the para position.

    N-BOC-2-Methyl-4-aminophenylcarbamate: The reduced form of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both the nitro and BOC-protected amino groups makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(2-methyl-4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8-7-9(14(16)17)5-6-10(8)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXOMQBRXHEGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.